molecular formula C12H17N3O2 B13639799 3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid

Cat. No.: B13639799
M. Wt: 235.28 g/mol
InChI Key: WZQAZJUIDRBYOA-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an amino group, a methylpiperidinyl group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-aminoisonicotinic acid with 4-methylpiperidine under specific conditions to introduce the piperidinyl group. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as liquid-assisted grinding and mechanochemical synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid is unique due to the presence of both an amino group and a methylpiperidinyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}. The compound features a pyridine ring substituted at the 2-position with an amino group and at the 4-position with a methylpiperidinyl group, contributing to its distinctive chemical and biological properties.

Biological Activity

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Properties:
Studies indicate that this compound exhibits antimicrobial activity, particularly against specific bacterial strains. The mechanism of action appears to involve the inhibition of enzymes critical for bacterial cell wall synthesis, which could make it a candidate for treating bacterial infections.

2. Anticancer Potential:
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells by modulating enzyme activity involved in tumor growth and metastasis. Further research is required to elucidate the specific pathways affected by this compound.

3. Enzyme Modulation:
Research shows that this compound can modulate various enzyme activities, which is crucial for understanding its therapeutic potential in treating diseases related to inflammation and cancer.

Synthesis Methods

The synthesis of this compound typically involves the reaction of isonicotinic acid with 4-methylpiperidine. Common methods include:

  • Coupling Reagents: The use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of amide bonds between the carboxylic acid and amine groups.
  • Microwave-Assisted Synthesis: This method enhances efficiency and yield, making it suitable for industrial-scale production.

These synthetic routes allow for the efficient production of the compound, which is essential for further biological testing and potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer PropertiesShowed reduced cell viability in cancer cell lines, indicating potential as an anticancer agent.
Study CEnzyme InteractionIdentified modulation of specific enzymes linked to inflammation pathways.

These findings collectively suggest that this compound holds promise as a therapeutic agent across various medical fields.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-amino-2-(4-methylpiperidin-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-8-3-6-15(7-4-8)11-10(13)9(12(16)17)2-5-14-11/h2,5,8H,3-4,6-7,13H2,1H3,(H,16,17)

InChI Key

WZQAZJUIDRBYOA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=CC(=C2N)C(=O)O

Origin of Product

United States

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